N,N-Di(p-tolyl)hydrazine
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Overview
Description
N,N-Di(p-tolyl)hydrazine is an organic compound characterized by the presence of two p-tolyl groups attached to a hydrazine moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in different fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Di(p-tolyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of p-toluidine with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows: [ \text{2 p-Toluidine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Another method involves the use of p-tolylhydrazine hydrochloride as a starting material, which is then reacted with an appropriate base to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(p-tolyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
N,N-Di(p-tolyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Di(p-tolyl)hydrazine involves its interaction with various molecular targets. In biochemical assays, it can act as a nucleophile, participating in reactions with electrophilic centers. The pathways involved may include nucleophilic addition or substitution, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
p-Tolylhydrazine: Similar in structure but lacks the second p-tolyl group.
N,N-Dimethylhydrazine: Contains methyl groups instead of p-tolyl groups.
Phenylhydrazine: Contains phenyl groups instead of p-tolyl groups.
Uniqueness
N,N-Di(p-tolyl)hydrazine is unique due to the presence of two p-tolyl groups, which impart specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Properties
CAS No. |
27758-60-7 |
---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1,1-bis(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,15H2,1-2H3 |
InChI Key |
BZYUOLOUULYEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
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